molecular formula C16H18N2O3 B6779025 N-(3,4-dimethyl-1,2-oxazol-5-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide

N-(3,4-dimethyl-1,2-oxazol-5-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide

Cat. No.: B6779025
M. Wt: 286.33 g/mol
InChI Key: RHKMKQHFMVJXBX-UHFFFAOYSA-N
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Description

N-(3,4-dimethyl-1,2-oxazol-5-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Properties

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-9-4-6-13-12(8-9)5-7-14(20-13)15(19)17-16-10(2)11(3)18-21-16/h4,6,8,14H,5,7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKMKQHFMVJXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2)C(=O)NC3=C(C(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 3,4-dimethyl-1,2-dicarbonyl compounds with amines under acidic or basic conditions.

    Chromene Synthesis: The chromene moiety can be prepared via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Amide Bond Formation: The final step involves coupling the oxazole and chromene intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethyl-1,2-oxazol-5-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-(3,4-dimethyl-1,2-oxazol-5-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-(3,4-dimethyl-1,2-oxazol-5-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide exerts its effects depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways. For example, it could inhibit the activity of cyclooxygenase enzymes, reducing inflammation.

    Material Properties: In materials science, the compound’s electronic structure can influence its conductivity, fluorescence, or other physical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethyl-1,2-oxazol-5-yl)benzamide: Similar structure but lacks the chromene moiety.

    6-methyl-3,4-dihydro-2H-chromene-2-carboxamide: Similar structure but lacks the oxazole ring.

Uniqueness

N-(3,4-dimethyl-1,2-oxazol-5-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide is unique due to the combination of the oxazole and chromene moieties, which may confer distinct biological and physical properties not observed in the individual components.

This compound’s unique structure allows it to participate in a variety of chemical reactions and applications, making it a valuable subject of study in multiple scientific disciplines.

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